molecular formula C15H15BrN2O3S B3633717 N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3633717
M. Wt: 383.3 g/mol
InChI Key: GVAVAKDWBPLDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a molecular formula of C15H15BrN2O3S. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit enzymes involved in the synthesis of folic acid in bacteria, making it an effective antibacterial agent. The presence of electron-withdrawing groups like bromine and sulfonyl enhances its reactivity and binding affinity to target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
  • N-(3-bromophenyl)-N~2~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-bromophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group allows for further functionalization, while the sulfonyl group enhances its solubility and reactivity.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-18(22(20,21)14-8-3-2-4-9-14)11-15(19)17-13-7-5-6-12(16)10-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAVAKDWBPLDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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